Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
CAS No.: 113866-00-5
Cat. No.: VC20820359
Molecular Formula: C37H48ClN7O9
Molecular Weight: 733.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113866-00-5 |
|---|---|
| Molecular Formula | C37H48ClN7O9 |
| Molecular Weight | 733.8 g/mol |
| IUPAC Name | benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
| Standard InChI | InChI=1S/C37H47N7O9/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40) |
| Standard InChI Key | CGHJNIDVCUBKPA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C |
Introduction
Synthesis and Derivation
The synthesis of this compound likely involves multistep organic reactions, including:
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Amide Bond Formation: Coupling of an amino acid derivative with a chromone-based amine.
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Carbamate Protection: Use of tert-butoxycarbonyl (Boc) as a protecting group for amines.
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Guanidination Reaction: Introduction of the guanidine group using reagents like cyanamide or guanidine derivatives.
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Final Assembly: Benzylation and pyrrolidine incorporation to complete the molecule.
Biological Significance and Applications
This compound's structural complexity suggests potential applications in medicinal chemistry, particularly in drug discovery. Below are some hypothesized areas of interest:
Pharmacological Potential
The presence of a guanidine group and chromone scaffold indicates potential bioactivity:
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Antioxidant Activity: Chromone derivatives are known for their ability to scavenge free radicals.
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Enzyme Inhibition: The guanidine group may interact with proteases or other enzymes, making it a candidate for enzyme inhibitor studies.
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Antimicrobial Properties: Guanidine-containing compounds often exhibit antimicrobial activity.
Drug Development
The compound could serve as a lead molecule for:
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Anti-inflammatory drugs due to the chromone core.
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Anticancer agents targeting specific cellular pathways.
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Neuroprotective agents given its resemblance to bioactive natural products.
Analytical Characterization
To confirm its structure and purity, the following analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C): To identify functional groups and confirm stereochemistry.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): To detect characteristic functional groups like amides, esters, and carbamates.
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X-ray Crystallography: For precise structural elucidation if crystalline samples are available.
Limitations and Future Research
While this compound shows promise in theoretical applications, further research is needed:
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Toxicological Studies: To evaluate safety profiles in biological systems.
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Biological Testing: Screening for specific activities such as enzyme inhibition or cytotoxicity.
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Synthetic Optimization: Developing more efficient synthetic routes to improve yield and scalability.
This comprehensive analysis underscores the importance of "Benzyl 4-[...]butanoate" as a candidate for advanced research in medicinal chemistry and related fields.
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